molecular formula C20H24N4O2 B2739875 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide CAS No. 1048915-01-0

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide

Cat. No.: B2739875
CAS No.: 1048915-01-0
M. Wt: 352.438
InChI Key: CNNSJEVFTJSWED-UHFFFAOYSA-N
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Description

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a pyrazine ring substituted with dimethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-1,4-phenylenediamine
  • 2,5-dimethylbenzene-1,4-diamine
  • 2,5-dimethyl-1,4-benzenediamine

Uniqueness

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethyl-1-N,4-N-diphenylpiperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-13-24(20(26)22-18-11-7-4-8-12-18)16(2)14-23(15)19(25)21-17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSJEVFTJSWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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